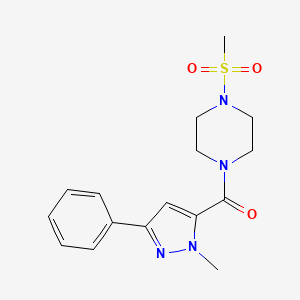

1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine

Description

Properties

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-18-15(12-14(17-18)13-6-4-3-5-7-13)16(21)19-8-10-20(11-9-19)24(2,22)23/h3-7,12H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPRAXSWOUXWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine typically involves multi-step organic reactions. One common method involves the reaction of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with 4-(methylsulfonyl)piperazine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. Studies have shown that 1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine may act as a selective cyclooxygenase (COX) inhibitor, similar to celecoxib, which is used for pain relief and inflammation reduction. The compound's structure allows it to interact effectively with COX enzymes, leading to reduced production of inflammatory mediators.

Antitumor Activity

The compound has demonstrated potential antitumor properties in various studies. Pyrazole derivatives have been linked to the induction of apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Case studies indicate that this compound may inhibit the growth of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Neuropharmacological Effects

There is growing interest in the neuropharmacological applications of this compound. Its ability to modulate neurotransmitter systems suggests potential uses in treating anxiety, depression, and other mood disorders. Preliminary studies indicate that it may influence serotonin and dopamine pathways, which are critical in mood regulation.

Biochemical Mechanisms

The mechanisms by which this compound exerts its biological effects include:

- COX Inhibition : Similar to other pyrazole derivatives, this compound may inhibit COX enzymes, leading to decreased prostaglandin synthesis.

- Apoptosis Induction : It may activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine involves its interaction with specific molecular targets. For instance, as a dipeptidyl peptidase-4 inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones. This leads to increased insulin secretion and decreased glucagon levels, thereby helping to regulate blood glucose levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound’s uniqueness lies in its dual functionalization:

- Methanesulfonyl group : Enhances metabolic stability and solubility.

- 1-Methyl-3-phenylpyrazole-5-carbonyl group : Contributes to π-π stacking interactions and target binding.

Table 1 compares key structural and functional attributes with analogous compounds:

Pharmacological and Physicochemical Properties

- Bioactivity Trends :

- Pyrazole-acyl derivatives (e.g., the target compound) are often explored for kinase or protease inhibition due to their hydrogen-bonding capacity .

- Sulfonamide-containing analogs (e.g., Sch-417690) exhibit enhanced receptor selectivity and metabolic stability .

- Tetrazole-substituted piperazines (e.g., ) are less common but may offer unique binding modes in enzyme inhibition.

Key Research Findings

- Antiviral Potential: Compounds like Sch-417690 highlight the role of piperazine sulfonamides in blocking viral entry mechanisms . The target compound’s pyrazole-carbonyl group may similarly interfere with viral replication enzymes.

- Anti-Inflammatory Activity : 3,5-Diphenylpyrazole derivatives show potent anti-inflammatory effects (ED₅₀ = 10–50 mg/kg in rodents), suggesting that the target compound’s phenylpyrazole moiety could confer similar activity .

- Structural Insights : NMR and crystallographic data (e.g., ) indicate that substituent positioning on the pyrazole ring critically influences conformational stability and target engagement.

Biological Activity

1-Methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with a pyrazole derivative, specifically designed to introduce the methanesulfonyl and carbonyl functionalities. The synthetic pathway often employs methods such as:

- Condensation Reactions : Combining piperazine with appropriate pyrazole derivatives under controlled conditions.

- Functional Group Modifications : Introducing sulfonyl and carbonyl groups through various organic transformations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, derivatives similar to this compound have shown significant activity against various cancer cell lines.

Key Findings :

- Inhibition of Tumor Growth : Compounds with similar structures have demonstrated the ability to inhibit tumor growth in xenograft models, showcasing their potential as anticancer agents .

- Mechanism of Action : The proposed mechanism includes the inhibition of specific kinases involved in cell proliferation and survival pathways .

Anti-inflammatory Activity

Compounds derived from pyrazoles are also noted for their anti-inflammatory properties. The presence of the methanesulfonyl group enhances the selectivity towards COX-2 inhibition, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Research Insights :

- Selectivity Index : In studies comparing various derivatives, compounds similar to this compound exhibited superior selectivity for COX-2 over COX-1, indicating a favorable profile for reducing gastrointestinal side effects associated with traditional NSAIDs .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, this compound may exhibit:

- Antioxidant Activity : Pyrazole derivatives have been investigated for their ability to scavenge free radicals, contributing to their overall therapeutic profile.

Case Study 1: Antitumor Activity

A study conducted on a series of pyrazole derivatives showed that compounds with structural similarities to this compound had IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells .

Case Study 2: Anti-inflammatory Efficacy

In a comparative analysis of anti-inflammatory agents, a derivative was found to reduce inflammation in animal models significantly, with an IC50 value lower than that of established drugs like diclofenac . This highlights the potential of this compound in treating inflammatory diseases.

Data Table: Biological Activities

Q & A

Basic: What are the key synthetic strategies for preparing 1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine?

Methodological Answer:

The synthesis typically involves two stages: (1) constructing the pyrazole core and (2) coupling it to the piperazine moiety. For the pyrazole ring, a cyclocondensation reaction between phenylhydrazine derivatives and diketones or α,β-unsaturated ketones is common, as described in pyrazole syntheses . The methanesulfonyl group is introduced via nucleophilic substitution or sulfonylation of the piperazine nitrogen. Optimization may involve varying reaction solvents (e.g., ethanol, DCM), reflux durations, and catalysts (e.g., DIPEA for acylations) . Post-synthesis purification via crystallization (ethanol) or flash chromatography is critical for yield and purity.

Advanced: How can structural ambiguities in the piperazine-pyrazole scaffold be resolved using crystallographic data?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is the gold standard for resolving ambiguities in bond geometries, stereochemistry, and substituent orientations. For example, SHELXL can refine torsional angles of the methanesulfonyl group relative to the piperazine ring and confirm the planarity of the pyrazole-carbonyl linkage . Discrepancies between computational (DFT) and experimental bond lengths can be analyzed by comparing residual density maps and R-factors. If twinning occurs (common in flexible piperazine derivatives), SHELXE or TWIN laws should be applied .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : 1H/13C NMR identifies substituent integration (e.g., methyl groups on pyrazole and piperazine) and confirms methanesulfonyl attachment via deshielded proton signals near δ 3.0–3.5 ppm .

- LC-MS : Validates molecular weight (e.g., [M+H]+ ion for C17H20N4O3S, expected m/z ~385.12) and detects impurities .

- IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1300 cm⁻¹) functional groups .

Advanced: How do substituent variations on the pyrazole ring influence biological activity?

Methodological Answer:

Substituent effects can be systematically studied via SAR (Structure-Activity Relationship) assays. For instance:

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the pyrazole may enhance receptor binding by increasing electrophilicity, as seen in HIV-1 CCR5 antagonists .

- Bulkier groups (e.g., phenyl, benzyl) improve selectivity by sterically blocking off-target interactions, as demonstrated in kinase inhibitors .

- Polar groups (e.g., methoxy) modulate solubility and bioavailability. Comparative assays (e.g., enzyme inhibition, cell viability) using analogs with varied substituents are essential .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Inhalation/Contact : Use fume hoods and PPE (gloves, goggles). In case of exposure, rinse skin/eyes with water for ≥15 minutes and consult a physician .

- Toxicity Screening : Prioritize Ames tests for mutagenicity and acute toxicity assays in model organisms (e.g., zebrafish).

- Waste Disposal : Follow protocols for sulfonamide-containing compounds to avoid environmental contamination .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases, GPCRs). Focus on π-π stacking (phenyl-pyrazole) and hydrogen bonding (carbonyl, sulfonyl groups) .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability. For example, reducing logP via polar substituents may enhance aqueous solubility .

- MD Simulations : Assess conformational stability of the piperazine ring in physiological conditions (e.g., solvation in explicit water models) .

Advanced: How to address contradictions in bioactivity data across similar derivatives?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell lines, IC50 protocols) or subtle structural differences:

- Meta-Analysis : Compare data from standardized assays (e.g., NIH’s PubChem BioAssay) .

- Crystallographic Overlays : Superimpose active/inactive analogs to identify critical pharmacophores (e.g., methanesulfonyl orientation) .

- Proteomic Profiling : Use affinity chromatography or SPR to detect off-target interactions that may explain divergent results .

Basic: What are the common degradation pathways of this compound under storage conditions?

Methodological Answer:

- Hydrolysis : The carbonyl group may degrade in aqueous buffers (pH <5 or >9). Stabilize with lyophilization or storage at -20°C .

- Oxidation : The pyrazole’s C-5 position is susceptible to oxidation. Add antioxidants (e.g., BHT) or store under inert gas .

- Photodegradation : UV exposure can cleave the sulfonyl-piperazine bond. Use amber vials and minimize light exposure .

Advanced: How to optimize reaction yields in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

- Protecting Groups : Temporarily shield reactive sites (e.g., Boc for piperazine amines) to prevent side reactions during pyrazole acylation .

- Flow Chemistry : For air/moisture-sensitive steps (e.g., Grignard additions), use continuous flow systems to enhance reproducibility .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .

Advanced: What strategies validate target engagement in cellular assays for this compound?

Methodological Answer:

- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down target proteins from lysates .

- CRISPR Knockout : Compare activity in wild-type vs. target gene-KO cell lines to confirm specificity .

- Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts upon compound binding via DSF (Differential Scanning Fluorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.